![molecular formula C24H35ClN4O4S2 B2421800 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215652-20-2](/img/structure/B2421800.png)
2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
This compound is a complex organic molecule that contains several functional groups, including a benzamido group, a sulfamoyl group, and a tetrahydrothieno[2,3-c]pyridine group. These groups suggest that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like 1H-NMR, 13C-NMR, and HRMS are often used to confirm the structures of similar compounds .Scientific Research Applications
Heterocyclic Carboxamides as Potential Antipsychotic Agents
- Research has shown that heterocyclic carboxamides, closely related to the specified compound, were evaluated as potential antipsychotic agents. These analogues were tested for their ability to bind to dopamine and serotonin receptors and for their in vivo activities in antagonizing certain responses in mice, indicating potential in the treatment of psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Development of Novel Antimicrobial Agents
- Compounds like the one have been explored for their antimicrobial properties. Research has identified several novel derivatives that demonstrated significant activity against various bacterial or fungal strains, suggesting their potential as antimicrobial agents (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Anticonvulsant Activities
- Novel tetrahydrothieno[2,3-c]pyridines, related to the compound, have been synthesized and evaluated for anticonvulsant activity. Some derivatives showed significant activity, indicating potential applications in the development of anticonvulsant drugs (Ohkubo, Kuno, Katsuta, Ueda, Shirakawa, Nakanishi, Kinoshita, & Takasugi, 1996).
Antituberculosis Activity
- A study on tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives revealed their potential as inhibitors against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests a possible role in developing new antituberculosis therapies (Samala, Devi, Nallangi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).
Synthesis and Structure Analysis
- Research in this domain also extends to the synthesis and structural analysis of related compounds. Studies have been conducted to understand the molecular structure and synthesis processes of compounds similar to the one , which is crucial for developing new pharmaceutical agents (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).
Potential Analgesic Properties
- Modifications of similar pyridine derivatives have been studied for optimizing biological properties, including potential analgesic effects. This highlights another possible pharmaceutical application of these compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
properties
IUPAC Name |
2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4S2.ClH/c1-15(2)12-28(13-16(3)4)34(31,32)18-8-6-17(7-9-18)23(30)26-24-21(22(25)29)19-10-11-27(5)14-20(19)33-24;/h6-9,15-16H,10-14H2,1-5H3,(H2,25,29)(H,26,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBGIVZPYLUKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride |
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